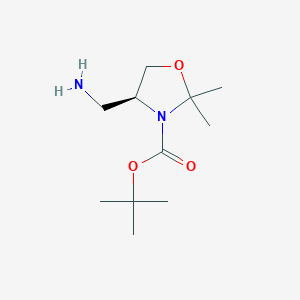
(S)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate, also known as (S)-N-Boc-4-(aminomethyl)-2,2-dimethyloxazolidine, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
- Molecular Formula : C11H22N2O3
- Molecular Weight : 230.30 g/mol
- CAS Number : 1186497-83-5
Mechanisms of Biological Activity
-
Antioxidant Activity :
- Compounds similar to (S)-tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine have demonstrated significant antioxidant properties. For example, derivatives have shown high antioxidant activity in assays such as ABTS and FRAP, which assess the ability to scavenge free radicals and reduce oxidative stress in biological systems .
-
Cholinesterase Inhibition :
- The compound has potential applications in neuroprotection due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions like Alzheimer's disease . The inhibition mechanism is characterized as mixed-type reversible inhibition with specific IC50 values indicating potency against these enzymes.
- Kinetic Resolution :
Study on Antioxidant Properties
A study evaluated various oxazolidine derivatives for their antioxidant capabilities. The results indicated that certain modifications to the oxazolidine structure significantly enhanced antioxidant activity, making them potential candidates for therapeutic use in oxidative stress-related diseases .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 5.0 | Antioxidant |
| Compound B | 3.5 | Antioxidant |
| (S)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine | 4.0 | Antioxidant |
Cholinesterase Inhibition Study
In a comparative study focusing on cholinesterase inhibitors, (S)-tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine was found to exhibit significant inhibitory effects on both AChE and BChE.
| Inhibitor | IC50 AChE (µM) | IC50 BChE (µM) |
|---|---|---|
| Tacrine | 1.90 ± 0.16 | 0.084 ± 0.008 |
| (S)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine | 10.5 ± 1.5 | 8.0 ± 1.0 |
The study concluded that the compound's structure allows it to effectively bind to the active sites of cholinesterases, thus preventing their action on acetylcholine and potentially aiding in cognitive enhancement therapies .
科学研究应用
Alzheimer's Disease Research
Recent studies have highlighted the potential of (S)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate as a precursor in the synthesis of multifunctional agents aimed at treating Alzheimer's disease. It serves as a scaffold for developing compounds that inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibitory activity against these enzymes, suggesting their potential as therapeutic agents for neurodegenerative conditions .
Synthesis of Chiral Amines
This compound is also utilized in the synthesis of chiral amines, which are critical intermediates in pharmaceuticals. Its oxazolidine structure allows for the introduction of chirality into synthetic pathways, facilitating the production of biologically active molecules with specific stereochemical configurations. The ability to manipulate its structure makes it a valuable tool in asymmetric synthesis .
Building Block for Complex Molecules
This compound is employed as a versatile building block in organic synthesis. Its functional groups can be modified to create a variety of derivatives that serve different purposes in chemical research and development. For example, it can undergo transformations to yield other nitrogen-containing heterocycles that are important in medicinal chemistry .
Polymer Chemistry
The compound has also found applications in polymer chemistry, where it can be used to synthesize polymers with specific functionalities. Its ability to form stable linkages allows it to act as a cross-linking agent or a modifier in polymer formulations, enhancing material properties for various applications .
Case Studies and Research Findings
属性
IUPAC Name |
tert-butyl (4S)-4-(aminomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7,12H2,1-5H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVMBAOWKUKBRU-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CN)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)CN)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














